N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
Description
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a naphthalene moiety linked to a piperidine core via a carboxamide bond, with a thiophene sulfonyl group at the piperidine nitrogen. This structure combines aromatic, sulfonamide, and carboxamide functionalities, making it relevant for drug discovery, particularly in targeting enzymes or receptors where such motifs are critical for binding.
Properties
IUPAC Name |
N-naphthalen-1-yl-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c23-20(21-17-10-5-8-15-7-1-2-9-16(15)17)18-11-3-4-13-22(18)27(24,25)19-12-6-14-26-19/h1-2,5-10,12,14,18H,3-4,11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTAETSYQVSXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphthalen-1-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide, with the CAS number 1049832-01-0, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 400.5 g/mol. The structure includes a naphthalene moiety and a thiophene sulfonamide group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1049832-01-0 |
| Molecular Formula | C20H20N2O3S2 |
| Molecular Weight | 400.5 g/mol |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit key enzymes involved in various biological pathways. Specifically, it has demonstrated inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively .
- Anticancer Potential : The compound's structural features suggest potential anticancer properties, particularly through modulation of chemokine receptors and other pathways relevant to inflammation and cancer treatment.
Case Studies
Several studies have highlighted the biological efficacy of related compounds, providing insights into the potential applications of this compound:
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activities of various derivatives including this compound against clinical isolates. The results showed that these compounds were not only effective in inhibiting bacterial growth but also displayed significant antibiofilm potential compared to standard antibiotics like Ciprofloxacin .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of DHFR by compounds structurally similar to this compound. The findings indicated that these compounds could serve as promising leads for developing new antifolate drugs due to their potent inhibitory effects on DHFR .
Study 3: In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including SARS-CoV-2 Mpro enzyme. These studies suggest that the compound may possess antiviral properties, warranting further investigation into its efficacy against viral infections .
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiophene sulfonyl group distinguishes it from analogs like compound 17 (tetrahydro-2H-pyran substituent) and FDU-NNEI (indole-fluorobenzyl group).
- Synthesis Complexity : Compound 17 achieved a 78% yield via reductive amination, while analogs like FDU-NNEI and N-(2-nitrophenyl)thiophene-2-carboxamide require multi-step protocols with lower yields (e.g., 14% for compound 11 in ) .
Key Observations :
- Metabolic Stability : Compound 17 exhibits high microsomal stability (t1/2 >60 min), attributed to its tetrahydropyran group, which reduces oxidative metabolism. The target compound’s thiophene sulfonyl group may similarly enhance stability by resisting CYP450-mediated degradation .
- Biological Activity : Thiophene carboxamides like N-(2-nitrophenyl)thiophene-2-carboxamide show antibacterial and antifungal activity, likely due to nitro group electron-withdrawing effects enhancing membrane penetration . The target compound’s naphthalene and sulfonyl groups may broaden its activity spectrum.
Structural Conformation and Supramolecular Interactions
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) suggest moderate planarity, facilitating π-π stacking. The target compound’s naphthalene-thiophene system may adopt similar conformations, enhancing receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
